molecular formula C36H71O4P B13766451 9-Octadecen-1-ol, hydrogen phosphate CAS No. 64051-27-0

9-Octadecen-1-ol, hydrogen phosphate

Cat. No.: B13766451
CAS No.: 64051-27-0
M. Wt: 598.9 g/mol
InChI Key: WFFZELZOEWLYNK-XPWSMXQVSA-N
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Description

9-Octadecen-1-ol, hydrogen phosphate is a chemical compound that combines the properties of 9-Octadecen-1-ol, an unsaturated fatty alcohol, with hydrogen phosphate. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Octadecen-1-ol, hydrogen phosphate typically involves the esterification of 9-Octadecen-1-ol with phosphoric acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to achieve high yields.

Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity reactants and advanced purification techniques ensures the quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into saturated alcohols using reducing agents like lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions where the hydrogen phosphate group is replaced by other functional groups, facilitated by reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophilic catalysts, moderate temperatures.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various substituted phosphates.

Scientific Research Applications

9-Octadecen-1-ol, hydrogen phosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Employed in the study of lipid metabolism and as a component in cell membrane models.

    Medicine: Investigated for its potential use in drug delivery systems and as an emulsifier in pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, lubricants, and as an additive in food processing.

Mechanism of Action

The mechanism of action of 9-Octadecen-1-ol, hydrogen phosphate involves its interaction with lipid bilayers and proteins. It can modulate membrane fluidity and permeability, influencing cellular processes. The hydrogen phosphate group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to molecular targets.

Similar Compounds:

    Oleyl Alcohol (cis-9-Octadecen-1-ol): A similar unsaturated fatty alcohol used in cosmetics and as a nonionic surfactant.

    Elaidyl Alcohol (trans-9-Octadecen-1-ol): The trans isomer of oleyl alcohol, with different physical properties and applications.

    Octadecanol: A saturated fatty alcohol with different reactivity and uses compared to unsaturated counterparts.

Uniqueness: this compound stands out due to its combined properties of unsaturated fatty alcohol and hydrogen phosphate, offering unique reactivity and applications in various fields.

Properties

64051-27-0

Molecular Formula

C36H71O4P

Molecular Weight

598.9 g/mol

IUPAC Name

bis[(E)-octadec-9-enyl] hydrogen phosphate

InChI

InChI=1S/C36H71O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3,(H,37,38)/b19-17+,20-18+

InChI Key

WFFZELZOEWLYNK-XPWSMXQVSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOP(=O)(OCCCCCCCC/C=C/CCCCCCCC)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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